I-BET151

Vue d'ensemble

Description

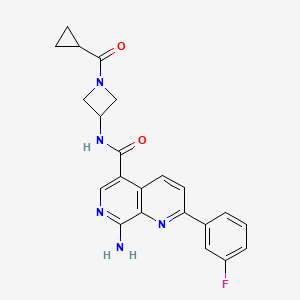

I-BET151, également connu sous le nom de GSK1210151A, est un inhibiteur sélectif des protéines de domaine bromodomaine et extra-terminal (BET). Les protéines BET, y compris BRD2, BRD3, BRD4 et BRDT, sont des lecteurs épigénétiques qui reconnaissent les résidus de lysine acétylés sur les queues d’histones, régulant ainsi l’expression des gènes. This compound a montré un potentiel significatif dans le traitement du cancer en provoquant l’arrêt du cycle cellulaire et en inhibant la prolifération des cellules tumorales dans diverses tumeurs malignes telles que le cancer du sein, le gliome, le mélanome, le neuroblastome et le cancer de l’ovaire .

Applications De Recherche Scientifique

I-BET151 has a wide range of applications in scientific research, including:

Chemistry: Used as a chemical probe to study the function of BET proteins and their role in gene regulation.

Biology: Investigates the role of BET proteins in various biological processes, including cell cycle regulation and apoptosis.

Medicine: Explores the therapeutic potential of this compound in treating cancers and other diseases by inhibiting BET proteins.

Industry: Utilized in drug discovery and development to identify new therapeutic agents targeting BET proteins.

Mécanisme D'action

I-BET151 exerce ses effets en se liant sélectivement aux domaines bromodomaines des protéines BET, empêchant ainsi leur interaction avec les résidus de lysine acétylés sur les histones. Cette inhibition perturbe le recrutement des protéines BET à la chromatine, conduisant à une expression génique modifiée. Les principales cibles moléculaires d’this compound sont BRD2, BRD3 et BRD4. Les voies impliquées comprennent les voies de signalisation du facteur nucléaire kappa B (NF-κB), Notch et Hedgehog .

Analyse Biochimique

Biochemical Properties

I-BET151 is an isoxazole class pan-BET family inhibitor, blocking BRD2, BRD3, and BRD4 with IC50 values of 0.5, 0.25, and 0.79 µM, respectively . It induces apoptosis via reduced expression of BCL2 or triggers G0/G1 cell cycle arrest in MLL-fusion cell lines .

Cellular Effects

This compound causes cell cycle arrest and inhibits tumor cell proliferation in some hematological malignancies and solid tumors, such as breast cancer, glioma, melanoma, neuroblastoma, and ovarian cancer . The anticancer activity of this compound is related to its effects on NF-κB, Notch, and Hedgehog signal transduction pathways .

Molecular Mechanism

This compound selectively inhibits members of the BET family, affecting intracellular signal transduction pathways, tumor microenvironment (TME), and telomere length mainly via the pathways for NF-κB, Notch, and Hedgehog signaling . It targets BRD4 in multiple myeloma cells and inhibits the expression of C-MYC and IRF4 .

Temporal Effects in Laboratory Settings

Over the past ten years, many studies have demonstrated the potential of this compound in cancer treatment . Specifically, this compound causes cell cycle arrest and inhibits tumor cell proliferation in some hematological malignancies and solid tumors .

Dosage Effects in Animal Models

In a mouse model of Ptch1+/- derived medulloblastoma, this compound treatment dose-dependently reduces the viability of isolated cancer stem cells, significantly suppresses the growth of medulloblastoma in vivo, and lowers the expression level of the Hh target gene GLI1 .

Metabolic Pathways

The anticancer activity of this compound is related to its effects on NF-κB, Notch, and Hedgehog signal transduction pathways . It targets BRD4 in multiple myeloma cells and inhibits the expression of C-MYC and IRF4 .

Transport and Distribution

This compound specifically inhibits BRD2 and BRD4, decreases the intracellular content of p50/p105, diminishes the degradation of IkB-α, prevents the dissociation of p50/p105 and p65/RelA from IkB-α and their transport into the nucleus, and decreases the activity of NF-B signal transduction .

Subcellular Localization

The short isoform of BRD4, a target of this compound, interacts with the LINC complex and the metastasis-associated proteins RRP1B and SIPA1 at the inner face of the nuclear membrane .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La synthèse d’I-BET151 implique plusieurs étapes, commençant par la préparation de la structure principale, suivie de modifications de groupes fonctionnels. Les étapes clés comprennent :

- Formation du cycle isoxazole.

- Introduction de la fraction pyridine.

- Couplage du noyau imidazoquinolinone avec les unités isoxazole et pyridine.

Méthodes de production industrielle : La production industrielle d’this compound suit des voies de synthèse similaires, mais elle est optimisée pour la production à grande échelle. Cela implique :

- Utilisation de réactions à haut rendement.

- Optimisation des conditions réactionnelles pour garantir la pureté et la constance.

- Mise en œuvre de techniques de purification robustes pour isoler le produit final.

Analyse Des Réactions Chimiques

Types de réactions : I-BET151 subit diverses réactions chimiques, notamment :

Oxydation : this compound peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.

Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels sur this compound, modifiant potentiellement son activité.

Substitution : Les réactions de substitution peuvent introduire différents substituants sur la structure principale, conduisant à des analogues ayant des propriétés variées.

Réactifs et conditions courantes :

Oxydation : Les oxydants courants comprennent le peroxyde d’hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l’hydrure de lithium et d’aluminium sont utilisés.

Substitution : Les réactions de substitution impliquent souvent des nucléophiles comme les amines ou les thiols en conditions basiques.

Principaux produits : Les principaux produits formés à partir de ces réactions sont généralement des dérivés d’this compound avec des groupes fonctionnels modifiés, qui peuvent être utilisés pour étudier les relations structure-activité.

4. Applications de la recherche scientifique

This compound a une large gamme d’applications dans la recherche scientifique, notamment :

Chimie : Utilisé comme sonde chimique pour étudier la fonction des protéines BET et leur rôle dans la régulation des gènes.

Biologie : Enquêter sur le rôle des protéines BET dans divers processus biologiques, y compris la régulation du cycle cellulaire et l’apoptose.

Médecine : Explorer le potentiel thérapeutique d’this compound dans le traitement des cancers et d’autres maladies en inhibant les protéines BET.

Industrie : Utilisé dans la découverte et le développement de médicaments pour identifier de nouveaux agents thérapeutiques ciblant les protéines BET.

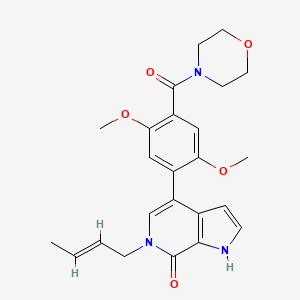

Comparaison Avec Des Composés Similaires

I-BET151 est comparé à d’autres inhibiteurs de BET tels que I-BET762, JQ1 et OTX015. Bien que tous ces composés ciblent les protéines BET, this compound est unique dans son affinité de liaison spécifique et sa sélectivité pour différents domaines bromodomaines. Les composés similaires comprennent :

I-BET762 : Un autre inhibiteur de BET avec des propriétés anticancéreuses similaires.

JQ1 : Un inhibiteur de BET bien connu utilisé largement dans la recherche.

OTX015 : Un inhibiteur de BET en phase clinique avec un potentiel thérapeutique prometteur.

This compound se distingue par sa structure chimique distincte et son profil inhibiteur spécifique, ce qui en fait un outil précieux à la fois dans la recherche et les applications thérapeutiques .

Propriétés

IUPAC Name |

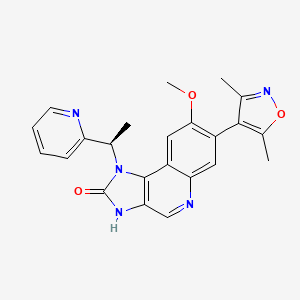

7-(3,5-dimethyl-1,2-oxazol-4-yl)-8-methoxy-1-[(1R)-1-pyridin-2-ylethyl]-3H-imidazo[4,5-c]quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21N5O3/c1-12-21(14(3)31-27-12)16-9-18-15(10-20(16)30-4)22-19(11-25-18)26-23(29)28(22)13(2)17-7-5-6-8-24-17/h5-11,13H,1-4H3,(H,26,29)/t13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUVUVNZRUGEAHB-CYBMUJFWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)C2=C(C=C3C(=C2)N=CC4=C3N(C(=O)N4)C(C)C5=CC=CC=N5)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=NO1)C)C2=C(C=C3C(=C2)N=CC4=C3N(C(=O)N4)[C@H](C)C5=CC=CC=N5)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10680599 | |

| Record name | 7-(3,5-Dimethyl-1,2-oxazol-4-yl)-8-methoxy-1-[(1R)-1-(pyridin-2-yl)ethyl]-1,3-dihydro-2H-imidazo[4,5-c]quinolin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10680599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

415.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1300031-49-5 | |

| Record name | 7-(3,5-Dimethyl-4-isoxazolyl)-1,3-dihydro-8-methoxy-1-[(1R)-1-(2-pyridinyl)ethyl]-2H-imidazo[4,5-c]quinolin-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1300031-49-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-(3,5-Dimethyl-1,2-oxazol-4-yl)-8-methoxy-1-[(1R)-1-(pyridin-2-yl)ethyl]-1,3-dihydro-2H-imidazo[4,5-c]quinolin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10680599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-(3,5-Dimethyl-4-isoxazolyl)-8-(methyloxy)-1-[(1R)-1-(2-pyridinyl)ethyl]-1,3-dihydro-2H-imidazo[4,5-c]quinolin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1R,2R)-2-[7-[[5-chloro-3-(trifluoromethyl)pyrazol-1-yl]methyl]-5-oxo-2-(trifluoromethyl)-[1,3]thiazolo[3,2-a]pyrimidin-3-yl]cyclopropane-1-carbonitrile](/img/structure/B607673.png)

![5-[8-[5-acetyl-1-(oxan-4-yl)-6,7-dihydro-4H-pyrazolo[4,3-c]pyridin-3-yl]isoquinolin-3-yl]-N-methylpyridine-2-carboxamide](/img/structure/B607678.png)